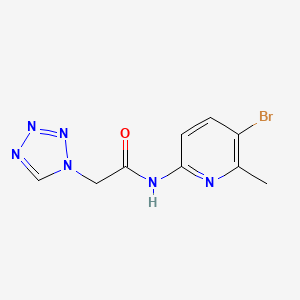
Methyl (5-chlorofuran-2-carbonyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5-chlorofuran-2-carbonyl)glycinate is an organic compound with the molecular formula C8H8ClNO4 It is a derivative of furan, a heterocyclic organic compound, and contains a chlorinated furan ring attached to a glycinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-chlorofuran-2-carbonyl)glycinate typically involves the chlorination of furan derivatives followed by esterification. One common method involves the reaction of 5-chlorofuran-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 5-chlorofuran-2-carboxylate. This intermediate is then reacted with glycine methyl ester hydrochloride in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl (5-chlorofuran-2-carbonyl)glycinate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (5-chlorofuran-2-carbonyl)glycinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl (5-chlorofuran-2-carbonyl)glycinate involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the carbonyl group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chlorofuran-2-carboxylate: A closely related compound with similar chemical properties but lacking the glycinate ester moiety.
5-Chlorofuran-2-carboxylic acid: The parent acid from which Methyl (5-chlorofuran-2-carbonyl)glycinate is derived.
Furan-2,5-dicarboxylic acid:
Uniqueness
This compound is unique due to the presence of both a chlorinated furan ring and a glycinate ester. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H8ClNO4 |
|---|---|
Molecular Weight |
217.60 g/mol |
IUPAC Name |
methyl 2-[(5-chlorofuran-2-carbonyl)amino]acetate |
InChI |
InChI=1S/C8H8ClNO4/c1-13-7(11)4-10-8(12)5-2-3-6(9)14-5/h2-3H,4H2,1H3,(H,10,12) |
InChI Key |
ABWGHKCLRYVBGB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=C(O1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14911568.png)
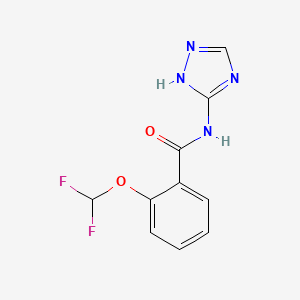
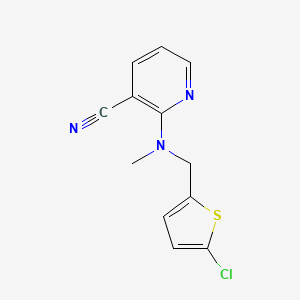
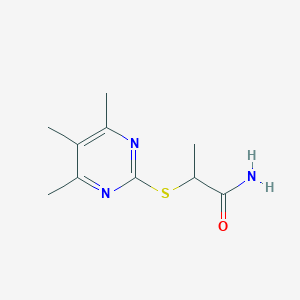
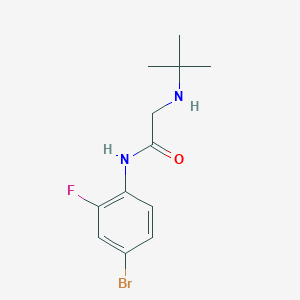
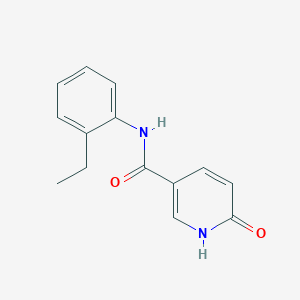
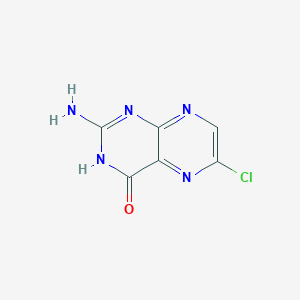
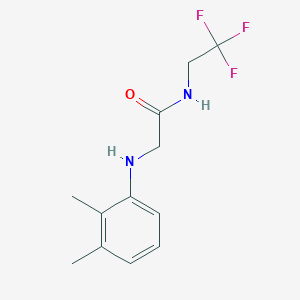

![(4E)-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B14911644.png)
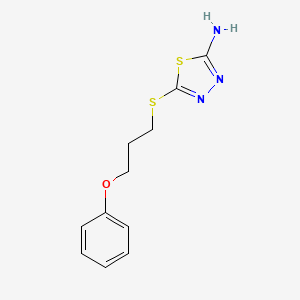
![Methyl bicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14911658.png)
